molecular formula C14H17N5O3 B6625658 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

Cat. No.: B6625658
M. Wt: 303.32 g/mol
InChI Key: QCWRBNWCDWRINP-GXFFZTMASA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridine ring, an oxolane ring, and a triazole moiety, which may contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-19-11(8-16-18-19)14(20)17-10-5-6-22-13(10)9-3-4-12(21-2)15-7-9/h3-4,7-8,10,13H,5-6H2,1-2H3,(H,17,20)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRBNWCDWRINP-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=N1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the oxolane intermediate.

    Formation of the Triazole Moiety: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated pyridine derivatives, dihydrotriazole compounds, and various substituted triazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole moiety is particularly interesting for click chemistry applications.

Biology

Biologically, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for applications in coatings, adhesives, or polymers.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The pyridine and oxolane rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-imidazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from other compounds with similar backbones but different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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